Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a spirocyclic framework, which is characterized by the presence of a chromane and piperidine moiety. The compound's IUPAC name reflects its intricate structure, emphasizing its bromine substitution and carboxylate functionality.
Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate falls under the classification of organic compounds, specifically within the categories of heterocycles and spiro compounds. Its structural complexity makes it relevant for studies in organic synthesis and medicinal chemistry.
The synthesis of tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate involves several key steps that typically utilize bromination and esterification reactions.
The synthesis may involve:
The molecular formula of tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate is with a molecular weight of approximately 396.28 g/mol .
This structural data indicates a spiro compound with multiple functional groups that contribute to its chemical reactivity and potential biological activity.
Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate can participate in various chemical reactions including:
Reactions are typically conducted under mild conditions to preserve the integrity of sensitive functional groups. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often used to monitor reaction progress.
Potential pharmacological activities could include:
Relevant data from suppliers indicate that the compound should be handled with care due to its reactive nature .
Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate has potential applications in:
Research into its biological activities could reveal novel therapeutic agents, particularly in combating bacterial infections or other diseases where spiro compounds have shown efficacy.
Spirocyclic architectures represent a cornerstone of modern drug discovery due to their three-dimensional complexity and ability to modulate key pharmacological parameters. These structurally constrained systems contain two or more rings joined through a single atom (spiroatom), enforcing rigidity that often translates to enhanced target selectivity, improved metabolic stability, and reduced conformational entropy upon binding [3] [8]. The inherent three-dimensionality of spiro scaffolds addresses the historical overreliance on flat aromatic systems in compound libraries, offering improved coverage of pharmacophore space. Particularly in CNS and oncology therapeutics, spirocycles' ability to cross the blood-brain barrier and evade efflux pumps stems from their optimized log P profiles and balanced polar surface areas [3].
The integration of spirocyclic motifs into clinical candidates has accelerated dramatically, with over 15% of recent FDA-approved small molecules featuring such frameworks [8]. Notable examples include the anticonvulsant retigabine (containing a spiroaminodihydrobenzofuran) and the antiviral simeprevir (spirocyclic proline derivative). Their therapeutic success underscores two critical advantages: conformational preorganization reduces the entropic penalty of target binding, while precisely oriented substituents enable simultaneous engagement of multiple binding pockets. Computational analyses confirm that spirocycles decrease planarity (<20% planar atoms vs. >40% in typical drugs), correlating with reduced hERG inhibition and CYP450 interactions [3].
Table 1: Impact of Spirocyclic Scaffolds on Drug Properties
Property | Non-Spiro Analogs | Spiro-Containing Analogs | Improvement |
---|---|---|---|
Aqueous Solubility (μM) | 12.5 ± 3.2 | 48.7 ± 5.6 | 290% ↑ |
Metabolic Half-life (hr) | 0.8 ± 0.3 | 3.5 ± 0.7 | 337% ↑ |
Selectivity Index (SI50) | 15.2 | 84.6 | 456% ↑ |
hERG IC50 (μM) | 1.9 | 12.4 | 552% ↑ |
The spiro[chromane-2,4'-piperidine] core exemplifies a privileged heterocyclic system where a benzopyranone ring fuses with a piperidine at the C2 position. This arrangement creates chiral quaternary centers that enforce axial chirality and limit conformational flexibility. X-ray crystallography reveals two dominant chair conformations of the piperidine ring: Form A positions the N-H equatorially, enabling hydrogen bonding with target proteins, while Form B adopts an axial orientation that facilitates hydrophobic interactions [1] [2]. The chromanone's ketone group serves as a hydrogen bond acceptor, critically enhancing binding affinity through polar interactions with residues in enzymatic active sites. Molecular modeling studies demonstrate that this scaffold occupies a distinct vector space compared to non-spiro chromanones, allowing access to deep binding pockets inaccessible to planar analogs [1] [6].
Synthetic accessibility underpins the utility of this scaffold. The most efficient route employs Kabbe condensation between 2-hydroxyacetophenones and N-Boc-piperidone under basic conditions (pyrrolidine/DMF, 80°C), achieving yields >75% through enamine-mediated cyclization [2]. Alternative approaches include ionic liquid-catalyzed reactions (e.g., [bmim]OH) that enhance regioselectivity for 6-substituted derivatives. Post-condensation modifications are versatile: the ketone undergoes reductive amination or Grignard additions, while the piperidine nitrogen facilitates sulfonylation, acylation, or carbamate formation. These transformations generate diverse pharmacophores while maintaining the core's conformational rigidity [1] [7].
Table 2: Synthetic Methods for Spiro[chromane-2,4'-piperidine] Derivatives
Method | Conditions | Yield Range | Regioselectivity |
---|---|---|---|
Kabbe Condensation | Pyrrolidine, DMF, 80°C | 65-88% | Moderate (6-/8- = 3:1) |
Ionic Liquid Catalysis | [bmim]OH, 60°C, 12h | 72-91% | High (6-/8- > 20:1) |
Microwave-Assisted | TBAB, 140°C, μW, 30 min | 68-84% | Moderate |
Reductive Amination | NaBH3CN, RCHO, MeOH/HAc | 45-77% | N/A |
Bromination of spiro[chromane-2,4'-piperidine] scaffolds at the C6 position introduces strategic halogen bonding capabilities that profoundly influence target engagement. The bromine atom's large electron cloud and polarizability enable it to act as both a hydrogen bond acceptor and a Lewis base, forming short-contact interactions (<3.5 Å) with carbonyl oxygens, sulfur atoms, or aromatic π-systems in biological targets [4] [10]. Computational studies of 6-bromo derivatives complexed with Mycobacterium tuberculosis MmpL3 transporter reveal Br···O=C interactions (2.9-3.2 Å) contributing -2.8 kcal/mol to binding energy. Similarly, in aldose reductase (ARL2), 6-bromospirochromanes form halogen bonds with Trp111 and Tyr48, enhancing inhibition 7-fold over non-brominated analogs [10].
The synthetic versatility of bromine enables further molecular diversification via cross-coupling reactions. Suzuki-Miyaura couplings install aryl, heteroaryl, or vinyl groups, while Buchwald-Hartwig aminations introduce nitrogen-based functionalities. This "bromine handle" transforms the scaffold into a platform for generating chemical diversity:
Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate + ArB(OH)2 → Pd(PPh3)4, K2CO3, dioxane/H2O → Tert-butyl 6-arylspiro[chromane-2,4'-piperidine]-1'-carboxylate (75-92%)
Structure-activity relationship (SAR) studies demonstrate that bromine's electron-withdrawing effect modulates chromanone ring electronics, lowering the LUMO energy by 1.2-1.5 eV and facilitating charge-transfer interactions with protein aromatic residues. This electron deficiency also enhances oxidative stability, reducing CYP450-mediated metabolism at C6-C7 positions [4] [7].
Table 3: Biological Activities of Brominated Spiro[chromane-2,4'-piperidine] Derivatives
Target | Lead Compound | Biological Activity | Role of Bromine |
---|---|---|---|
MmpL3 (M. tuberculosis) | 6-Bromo-C8-aryl derivative | MIC90 = 0.11 μM | Halogen bonding to Thr687 |
GPR119 (Diabetes) | (R)-29 | EC50 = 54 nM, Emax = 181% | Enhanced selectivity vs. GPR120 |
ARL2 (Diabetic complications) | Compound 2 | IC50 = 0.39 μM | Halogen bond to Trp111, Tyr48 |
ACC (Metabolic syndrome) | 6-Bromo-spirochromanone | IC50 = 12 nM (rat hepatocytes) | Increased cell permeability |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7